(S,R,S)-AHPC-Me Dihydrochloride: A Technical Guide for VHL-Mediated Protein Degradation
(S,R,S)-AHPC-Me Dihydrochloride: A Technical Guide for VHL-Mediated Protein Degradation
(S,R,S)-AHPC-Me dihydrochloride is a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, serving as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This synthetic molecule acts as a "hook" to recruit the VHL E3 ligase machinery, enabling the targeted degradation of specific proteins of interest within the cell. This technical guide provides an in-depth overview of its mechanism of action, quantitative binding data, detailed experimental protocols, and visual representations of its role in cellular pathways and experimental workflows, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
(S,R,S)-AHPC-Me dihydrochloride functions as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to the target protein (protein of interest, POI), a linker, and an E3 ligase ligand, in this case, (S,R,S)-AHPC-Me.[1]
The fundamental process, known as targeted protein degradation, involves the following steps:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the POI and the VHL E3 ligase, forming a ternary complex (POI-PROTAC-VHL).
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Ubiquitination: This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI.[2]
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Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism.[1]
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Recycling: The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
This "hijacking" of the cell's natural protein disposal system allows for the selective removal of disease-causing proteins, offering a powerful alternative to traditional small-molecule inhibitors.[1]
Quantitative Data: Binding Affinity and Degradation Potency
(S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand, VH032. The binding affinity of these ligands to the VHL protein is a critical parameter for the efficacy of the resulting PROTAC. While direct binding data for (S,R,S)-AHPC-Me dihydrochloride is not always explicitly reported in literature, the data for its parent compound, VH032, serves as a strong reference point.
| Ligand | Parameter | Value | Assay Method |
| VH032 | Kd | 185 nM | Isothermal Titration Calorimetry (ITC) |
| ARV-771 | DC50 (BET proteins) | <1 nM | Western Blot in CRPC cells |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. DC50 is the concentration of a PROTAC required to degrade 50% of the target protein.
The potent degradation of BET proteins by ARV-771 (DC50 <1 nM) underscores the high efficiency of (S,R,S)-AHPC-Me in recruiting the VHL E3 ligase.[3][4]
Experimental Protocols
VHL Binding Affinity Assessment: Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a widely used technique to measure the binding affinity between a small molecule ligand and a protein. The assay is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in fluorescence polarization.
Materials:
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Recombinant VHL protein complex (VHL/Elongin B/Elongin C)
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Fluorescently labeled VHL ligand (e.g., a derivative of VH032 with a fluorophore)
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(S,R,S)-AHPC-Me dihydrochloride (or other competitor ligands)
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Assay Buffer (e.g., PBS with 0.01% Tween-20)
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384-well, low-volume, black microplates
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Fluorescence plate reader with polarization filters
Protocol:
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Reagent Preparation:
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Prepare a stock solution of the fluorescently labeled VHL ligand in DMSO.
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Prepare a serial dilution of the competitor ligand, (S,R,S)-AHPC-Me dihydrochloride, in DMSO.
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Dilute the recombinant VHL protein complex and the fluorescent ligand to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically through initial optimization experiments.
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Assay Setup:
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In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted competitor ligand. Include a "no competitor" control (DMSO only) and a "no protein" control.
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Add the diluted VHL protein complex to all wells except the "no protein" control.
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Add the diluted fluorescent ligand to all wells.
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Incubation:
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Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
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Measurement:
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Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
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Data Analysis:
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The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the competitor concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor ligand that displaces 50% of the fluorescent ligand from the VHL protein. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
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PROTAC-Mediated Protein Degradation Assessment: Western Blot
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate, making it ideal for assessing the degradation of a target protein by a PROTAC.
Materials:
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Cell line expressing the protein of interest
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PROTAC synthesized with (S,R,S)-AHPC-Me dihydrochloride (e.g., ARV-771)
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Cell culture medium and reagents
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the protein of interest
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate (ECL)
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Imaging system
Protocol:
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Cell Treatment:
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Plate the cells at an appropriate density and allow them to adhere overnight.
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Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
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Incubate the cells for a desired time period (e.g., 4, 8, 16, 24 hours).
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Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Protein Transfer:
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Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
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Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
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Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Wash the membrane again and apply the chemiluminescent substrate.
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Capture the signal using an imaging system.
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Strip the membrane and re-probe with the antibody for the loading control to ensure equal protein loading.
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Quantify the band intensities using densitometry software. The level of the target protein is normalized to the loading control.
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Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
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Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the role of (S,R,S)-AHPC-Me dihydrochloride, the following diagrams, generated using the DOT language for Graphviz, illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
